

Efficacy comparison between 2-methyl-1H-indol-4-amine derivatives.

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Compound of Interest

Compound Name: 2-methyl-1H-indol-4-amine

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A Comparative Efficacy Analysis of 2-Methyl-1H-Indole Derivatives

The indole scaffold is a prominent feature in numerous pharmacologically active compounds, drawing significant attention from researchers in drug discovery.[1][2] Derivatives of 2-methyl-1H-indole, in particular, have been explored for a variety of therapeutic applications, including anticancer and anti-inflammatory activities.[3][4] This guide provides a comparative overview of the efficacy of several 2-methyl-1H-indole derivatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their investigations.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various indole derivatives against different biological targets.

Table 1: Comparative IC50 Values against VEGFR-2 and Hepatocellular Carcinoma Cell Lines

Compound	Target/Cell Line	IC50 (nM)
Indole Analogue 1	VEGFR-2	95.7 ± 3.2
Hep3B (Liver)	8010	
Huh7 (Liver)	4310	
HepG2 (Liver)	1950	
Sorafenib (Reference)	VEGFR-2	90
Hep3B (Liver)	8620	
Huh7 (Liver)	7550	
HepG2 (Liver)	7220	

Data for Indole Analogue 1 is sourced from a study by Sbenati et al. (2021).[4]

Table 2: Anticancer Activity of (methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives against HCT-116 Cell Line

Compound	IC50 (μM/ml)
Compound 4g	7.1 ± 0.07
Compound 4a	10.5 ± 0.07
Compound 4c	11.9 ± 0.05
Doxorubicin (Reference)	>98% inhibition at test concentration

These compounds demonstrated selective cytotoxicity against the HCT-116 cell line.[5]

Table 3: Anti-inflammatory Activity of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide Derivatives

Compound	% Inhibition of Paw Edema (after 3h)
S3	Potent Activity
S7	Potent Activity
S14	Potent Activity
Indomethacin (Reference)	76.89%

Compounds S3, S7, and S14 were identified as the most potent in this series, showing significant anti-inflammatory activity.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of compounds against VEGFR-2 is determined using a standardized kinase assay.[\[4\]](#)

Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP (Adenosine triphosphate)
- Poly (Glu, Tyr) 4:1 as a substrate
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compounds dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit
- 96-well plates

Procedure:

- A solution of the test compound is prepared in DMSO at various concentrations.
- In a 96-well plate, the VEGFR-2 enzyme, the substrate, and the assay buffer are combined.
- The test compound solution is added to the wells, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- The kinase reaction is initiated by adding ATP.
- The plate is incubated for a specified time (e.g., 60 minutes) at 30°C to allow for the phosphorylation of the substrate.
- The reaction is stopped, and the amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.
- Luminescence is measured using a microplate reader.
- The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.^[4]

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 values.^[6]

Carrageenan-Induced Paw Edema Method (Anti-inflammatory Activity)

This in vivo assay is used to evaluate the anti-inflammatory potential of the synthesized compounds.

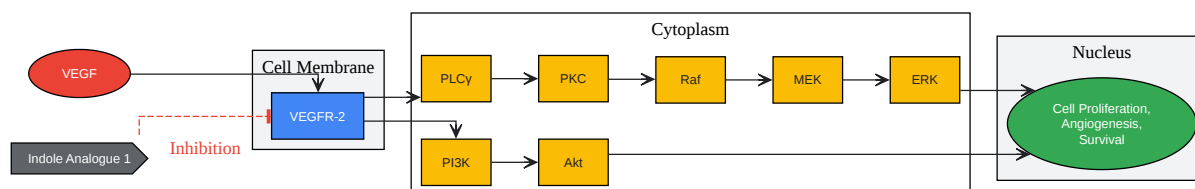
Procedure:

- Animals (e.g., rats) are divided into groups, including a control group, a reference drug group (e.g., indomethacin), and test compound groups.
- The test compounds or reference drug are administered orally or intraperitoneally.
- After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce inflammation.
- The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.
- The percentage inhibition of edema is calculated for each group relative to the control group.^[3]

Visualizations

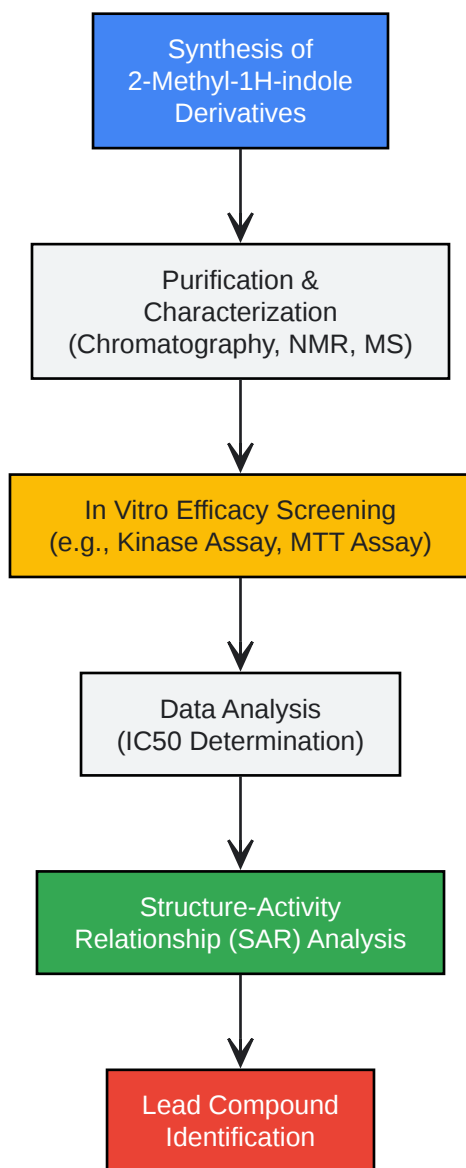
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating inhibitor efficacy.



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Caption: Targeted VEGFR-2 signaling pathway.



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Caption: General workflow for derivative development and testing.

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